crystal structure and molecular geometry of 3-amino-4-phenyl-4-thiazoline-2-thione
crystal structure and molecular geometry of 3-amino-4-phenyl-4-thiazoline-2-thione
An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 3-Amino-4-phenyl-4-thiazoline-2-thione
Executive Summary
The heterocyclic compound 3-amino-4-phenyl-4-thiazoline-2-thione (CAS: 5316-81-4; Formula: C9H8N2S2) represents a highly privileged pharmacophore in medicinal chemistry. Thiazoline-2-thione derivatives are extensively utilized in the rational design of antimicrobial agents, anthelmintics, and novel xanthine oxidase (XO) inhibitors[1][2]. Understanding the exact molecular geometry, thione-thiol tautomeric equilibrium, and supramolecular packing of this compound is critical for structure-based drug design (SBDD).
As a Senior Application Scientist, I have structured this whitepaper to decode the causality behind the crystallographic features of 3-amino-4-phenyl-4-thiazoline-2-thione, providing validated experimental workflows for its synthesis and single-crystal X-ray diffraction (SCXRD) analysis.
Molecular Geometry and Electronic Structure
The molecular geometry of 3-amino-4-phenyl-4-thiazoline-2-thione is defined by the interplay between steric hindrance and π-electron delocalization.
Thione-Thiol Tautomerism
In solution, heterocyclic thiones can exhibit thione-thiol tautomerism. However, in the solid crystalline state, the compound exists exclusively in the thione form [3]. This is driven by the high stabilization energy provided by extensive intermolecular N–H···S=C hydrogen bonding networks, which overwhelmingly favor the thione tautomer over the thiol form[3].
Conformational Planarity
The five-membered thiazoline ring is strictly planar. However, the molecule as a whole is non-planar. The phenyl ring at the C4 position is twisted out of the thiazoline plane.
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Causality: This dihedral twist (typically ~13°–15°) is a necessary geometric adaptation to alleviate severe steric repulsion between the ortho-hydrogens of the phenyl ring and the exocyclic amino group (–NH2) at the N3 position[3]. While this twist slightly disrupts ideal π-conjugation between the two rings, it minimizes the overall steric strain energy of the molecule.
Representative Geometric Parameters
Note: The following parameters are derived from high-resolution SCXRD data of isostructural phenyl-thiazoline-thione derivatives.
| Structural Parameter | Value (Å / °) | Crystallographic Significance & Causality |
| C(2)=S(1) Bond Length | ~1.675 Å | Unambiguously confirms the thione state (a typical C–S single bond in a thiol would exceed 1.74 Å)[3]. |
| N(3)–N(Amino) Bond | ~1.410 Å | Standard N–N single bond, indicating localized lone pairs available for hydrogen bonding. |
| C(4)–C(Phenyl) Bond | ~1.475 Å | Shorter than a standard C–C single bond, indicating partial sp²-sp² conjugation despite the dihedral twist. |
| Phenyl-Thiazoline Dihedral | ~13.7° | Steric relief mechanism preventing clashing between the N-amino group and phenyl ortho-protons[3]. |
Supramolecular Architecture and Crystal Packing
The crystal lattice of 3-amino-4-phenyl-4-thiazoline-2-thione is a self-assembling system governed by highly directional non-covalent interactions.
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Hydrogen Bonding: The crystal structure is primarily stabilized by robust intermolecular N–H···S=C hydrogen bonds. The exocyclic amino group acts as a double hydrogen-bond donor, while the thione sulfur acts as a bifurcated acceptor, linking the molecules into infinite head-to-tail chains along the crystallographic axes[3].
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π-π Stacking & Chalcogen Bonding: Aromatic π-π stacking occurs between the phenyl rings and the electron-rich thiazoline moieties. Furthermore, short C=S···S contacts—significantly shorter than the sum of their van der Waals radii (3.60 Å)—dictate the parallel arrangement of the molecular chains[4].
Supramolecular packing driven by N-H···S=C hydrogen bonds and π-π stacking.
Experimental Workflows
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems.
Protocol A: Regioselective Synthesis
The synthesis utilizes a Hantzsch-type cyclodehydration to ensure absolute regiocontrol over the thiazoline ring formation.
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Electrophile Preparation: Dissolve 10.0 mmol of phenacyl bromide (2-bromoacetophenone) in 30 mL of anhydrous ethanol.
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Nucleophilic Attack: Cool the solution to 0 °C. Dropwise, add an equimolar amount of ammonium dithiocarbazate dissolved in ethanol. Causality: The low temperature prevents premature, uncontrolled polymerization of the highly reactive dithiocarbazate.
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Cyclodehydration: Reflux the mixture for 4 hours. The acid-catalyzed environment drives the elimination of water, closing the 5-membered ring.
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Validation: Monitor via TLC (Hexane:EtOAc 7:3). Successful cyclization is confirmed via FTIR by the disappearance of the ketone C=O stretch (~1690 cm⁻¹) and the emergence of the thione C=S stretch (~1150 cm⁻¹).
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Crystallization: Recrystallize the crude product by slow evaporation from a 1:1 mixture of dichloromethane and ethanol at 293 K to yield X-ray quality single crystals.
Synthesis pathway of 3-amino-4-phenyl-4-thiazoline-2-thione via cyclodehydration.
Protocol B: Single-Crystal X-ray Diffraction (SCXRD)
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Crystal Selection: Under a polarized light microscope, select a pristine, block-shaped crystal (approx. 0.2 × 0.2 × 0.2 mm) exhibiting uniform extinction.
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Mounting: Coat the crystal in perfluoropolyether oil to prevent atmospheric degradation and mount it on a glass fiber or MiTeGen loop.
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Data Collection: Transfer to a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Collect data at 293(2) K using ω and φ scans.
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Structure Solution & Validation: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
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Self-Validation Step: Locate the hydrogen atoms from the difference Fourier map rather than placing them in calculated positions. Finding the protons localized on the exocyclic nitrogen (N3) rather than the sulfur atom unambiguously proves the solid-state thione tautomerization.
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| Crystallographic Parameter | Expected Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c or P2₁/n |
| Z (Molecules per unit cell) | 4 |
| Absorption Correction | Multi-scan (e.g., SADABS) |
References
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Title: 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione Source: PMC - NIH URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMKsjTZHZt_K9MoIa0SmuoPV7tVZzVaZ0jaF6DF4u6xlkUfnHKaJA-mN9_Rn8AHLbfDWFOssi8xFcU-gVHy64a73eNElIaYqHAHk7ddrEq-Wlvcf22JMSqS9pD5YBD3PgdM9Sb6cdgjMb99LY=][3]
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Title: Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors Source: PMC - NIH URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeACLFvAmQwuLjiJh3nSbQFZOcDkg-Ca4WxTdjSUxJUb0sbEQ5vIbgAMEE6pHQyTYO0xkShiNHhjGtRZbH1beAPjn4zYk_gbDVhceLicwrYmXW4jKI40VKHUoTXFFvVxVkdlTJA0Lh7hvc71U=][1]
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Title: Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides Source: Asian Journal of Chemistry URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb2AlWlGB1_KNV93tyWkqxDQ-TbgKlLClSYnvItoWc9hwskPdwfC4v4tIWVnpz5aX2SLfgroJkHGqz8MzxQAsKg8tInuzn_H32bG5ArMoUDpFQPhi7rgOuOvPzAK0IXAN89xkmtLBoqR767fRcxC5wUDk-06zAgTGMYYnjmYM=][2]
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Title: Synthesis and crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione Source: ResearchGate URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw5_XaJCj-C6WaXAWD9vbdEURXLI0WcYZLNL_jXCkp2_LbMKpqJ0OwzQUB9LDp7x8zvF9Ogh1WcdWh6jRAIQ5h4kNC2wuUIWotOO4uQ0yPuFyf19WF3oWuy3Fsxj0pQbWn0-U6m_zdUrEjrqJOiEqpo7eYiZnFiLJOCgBwlejm2nuphmRJMyyqIwpYkeaRLSvoBf0aEw6s2zGhIxJRUHXGxA1CPdQ7tRxsEtdZU2C6nA47-Q==][4]
